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Introduction
Onapristone is a synthetic steroidal antiprogestogen that functions as a pure, silent antagonist

of the progesterone receptor (PR).[1] Initially investigated as a potential contraceptive and for

the treatment of breast cancer, its development was halted in the 1990s due to concerns about

liver function abnormalities.[1][2] However, renewed interest has emerged in Onapristone,

particularly in an extended-release (ER) formulation, for the treatment of various progesterone

receptor-positive (PR+) cancers, including breast, endometrial, ovarian, and prostate cancers.

[3][4] This technical guide provides an in-depth overview of the early-phase clinical trials of

Onapristone, focusing on quantitative data, experimental protocols, and the underlying

signaling pathways.

Mechanism of Action
Onapristone is a type I progesterone receptor antagonist. It prevents the dimerization of PR

monomers, inhibits ligand-induced phosphorylation, and blocks the association of the PR with

its co-activators, thereby preventing PR-mediated DNA transcription. This inhibition of PR

signaling can lead to a reduction in the proliferation of cancer cells that are dependent on this

pathway for growth.
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Progesterone, a steroid hormone, plays a crucial role in regulating gene expression in target

cells. Upon binding to progesterone, the progesterone receptor (PR) undergoes a

conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the PR

dimer binds to specific DNA sequences known as progesterone response elements (PREs) in

the promoter regions of target genes, thereby modulating their transcription. The PR can also

be activated in a ligand-independent manner through phosphorylation by various kinases,

including those in the MAPK pathway. Onapristone acts by competitively binding to the PR

and preventing these downstream signaling events.
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Caption: Progesterone Receptor (PR) Signaling Pathway and Onapristone's Mechanism of
Action.

Early-Phase Clinical Trials
Several early-phase clinical trials have been conducted to evaluate the safety,

pharmacokinetics, and preliminary efficacy of Onapristone, particularly its extended-release

(ONA-ER) formulation. These studies have enrolled patients with a variety of PR-positive

cancers.
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Experimental Protocols
The general design of these early-phase trials follows a dose-escalation and cohort expansion

model.
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Caption: Generalized Experimental Workflow for Onapristone Early-Phase Trials.
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A key study is the Phase I/II trial NCT02052128, which was an open-label, multicenter,

randomized, parallel-group study.

Phase I (Dose Escalation): The primary objective was to determine the recommended Phase

II dose (RP2D) of ONA-ER. Patients were randomized to receive ONA-ER at doses of 10,

20, 30, 40, or 50 mg twice daily (BID), or immediate-release (IR) Onapristone at 100 mg

once daily (QD). The dose-limiting toxicity (DLT) observation period was 57 days.

Phase II (Cohort Expansion): This phase aimed to evaluate the overall response rate (ORR)

in patients with recurrent or metastatic activated progesterone receptor-positive (APRpos)

uterine endometrioid adenocarcinoma at the determined RP2D.

Key Inclusion Criteria:

Post-menopausal female patients, 18 years of age or older.

Recurrent or metastatic PR-expressing cancer.

ECOG performance status of 0-1.

Adequate organ function.

Key Exclusion Criteria:

Body mass index (BMI) <18.5 or >35 kg/m2 .

QTc(F) interval >480 msec or clinically significant cardiac rhythm abnormalities.

Liver function test abnormalities at screening.

Quantitative Data Summary
Pharmacokinetics
Pharmacokinetic (PK) parameters have been evaluated for both immediate-release (IR) and

extended-release (ER) formulations of Onapristone. A population pharmacokinetic (PPK)

model described the plasma Onapristone time-concentration curves as a two-compartment

open model with linear elimination.
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Table 1: Pharmacokinetic Parameters of Onapristone

Parameter Formulation Dose
Value (Mean ±
SD or as
specified)

Reference

tmax (Time to

maximum

plasma

concentration)

IR 10 mg 1 hour (fasted)

IR 10 mg 4 hours (fed)

t1/2 (Plasma

half-life)
IR 10 mg

4.36 ± 0.81

hours (fasted)

IR 10 mg
3.76 ± 0.36

hours (fed)

Cmax (Maximum

plasma

concentration)

IR 10 mg
Decreased by

~18% with food

AUC0-∞ (Area

under the curve)
IR 10 mg

Increased by

~13% with food

Recommended

Phase 2 Dose

(RP2D)

ER - 50 mg BID

Safety and Tolerability
The extended-release formulation of Onapristone was developed to mitigate the liver function

test (LFT) elevations observed with the immediate-release formulation. Early-phase trials of

ONA-ER have generally shown it to be well-tolerated.

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) with ONA-ER
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Adverse Event Grade Frequency Population Reference

Any Drug-

Related AE
Any

61.4% (54/88

patients)

PR+

malignancies

(breast, ovarian,

endometrial,

prostate cancer)

Elevated

ALT/AST
Any 20%

Patients with

liver metastases

Any 6.3%
Patients without

liver metastases

Grade ≥ 3

TEAEs (>1

patient)

3

Not specified in

detail, but

included G3 LFT

elevations in 4

patients (8%)

with liver

progression

Previously

treated recurrent

or metastatic PR-

expressing

cancers

Febrile

Neutropenia
3 1 patient

Recurrent

granulosa cell,

low-grade serous

ovarian, or

endometrioid

endometrial

cancer

Anemia 3 1 patient

Recurrent

granulosa cell,

low-grade serous

ovarian, or

endometrioid

endometrial

cancer
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Importantly, in the Phase I study of ONA-ER, no dose-limiting toxicity was observed, and

reported liver function test elevations were related to liver metastases.

Preliminary Efficacy
While the primary focus of early-phase trials is safety and dose determination, preliminary

efficacy has also been assessed.

Table 3: Preliminary Efficacy of Onapristone in Early-Phase Trials
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Trial/Indicat
ion

Treatment N
Efficacy
Endpoint

Result Reference

Phase I

(NCT020521

28)

ONA-ER

(various

doses)

52

Clinical

Benefit ≥ 24

weeks

9 patients

Stable

Disease
11 patients

Phase II

OATH

(NCT039091

52)

ONA-ER +

Anastrozole
9 (evaluable)

4-month

Progression-

Free Survival

(PFS) Rate

77%

Overall

Response

Rate (ORR)

22% (2

confirmed

partial

responses)

Phase II

SMILE

ONA-ER +

Fulvestrant
11

Median Time

to

Progression

63 days

Stable

Disease as

Best

Response

4 of 11

patients

Phase II

Basket Study
ONA-ER

14 (aGCT

cohort)

Overall

Response

Rate (ORR)

0%

Clinical

Benefit Rate

(CBR)

42.9%

12-month

PFS Rate
14.3%

Phase II

(Primary

Onapristone

100 mg/day

18 Overall

Tumor

67% (56%

partial
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Breast

Cancer)

(IR) Remission

Rate

response,

11% stable

disease)

Conclusion
Early-phase clinical trials of Onapristone, particularly the extended-release formulation, have

established a manageable safety profile and a recommended Phase II dose of 50 mg BID. The

pharmacokinetic data support the use of the ER formulation to provide consistent drug

exposure while potentially mitigating the risk of hepatotoxicity associated with the immediate-

release version. Preliminary efficacy signals have been observed in several tumor types,

including endometrial and breast cancer, warranting further investigation in later-phase trials.

The development of a companion diagnostic to identify patients with activated progesterone

receptors may further enhance the clinical utility of Onapristone. Continued research is

essential to fully elucidate the therapeutic potential of this targeted agent in the treatment of

progesterone receptor-positive malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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